

Okadaic Acid: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Okadaic acid sodium

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An In-depth Examination of a Potent Marine Biotoxin and its Implications for Cellular Signaling and Drug Discovery

Introduction

Okadaic acid (OA) is a potent lipophilic marine biotoxin produced by dinoflagellates of the genera *Dinophysis* and *Prorocentrum*.^{[1][2][3]} This polyether compound, first isolated from the black sponge *Halichondria okadai*, accumulates in shellfish and other marine organisms through the food chain.^{[4][5][6]} Human consumption of contaminated shellfish leads to a gastrointestinal illness known as Diarrhetic Shellfish Poisoning (DSP), characterized by symptoms such as diarrhea, nausea, vomiting, and abdominal pain.^{[1][4]} Beyond its role as a foodborne toxin, okadaic acid has garnered significant attention in the scientific community as a powerful tool for studying cellular processes due to its highly specific mechanism of action.^[4] ^[6] This technical guide provides a comprehensive overview of okadaic acid, including its toxicological profile, mechanism of action, effects on key signaling pathways, and detailed experimental protocols for its detection and analysis, aimed at researchers, scientists, and drug development professionals.

Toxicology and Regulatory Limits

The toxicity of okadaic acid has been evaluated in various models, with its acute effects primarily linked to DSP. The minimum dose required to induce DSP symptoms in adults is estimated to be around 40 µg.^[7] Chronic exposure to okadaic acid is also a concern, with studies suggesting potential roles in tumor promotion and other long-term health effects.^{[4][8]}

Regulatory bodies worldwide have established maximum permissible levels for okadaic acid and its analogs in shellfish to protect public health.

Quantitative Toxicity Data

Parameter	Species	Route of Administration	Value	Reference
Acute Oral LD50	Mouse	Oral gavage	1069 µg/kg	[9][10]
Acute Oral LD50 (DTX-1)	Mouse	Oral gavage	897 µg/kg	[9][10]
Intraperitoneal LD50	Mouse	Intraperitoneal injection	192 µg/kg	[11]
Lowest Observed Adverse Effect Level (LOAEL)	Human	Oral	1.0 - 1.6 µg/kg body weight	[11]

Regulatory Limits for Okadaic Acid and its Analogs in Shellfish

Region/Organization	Limit	Toxin Equivalents	Reference
European Union	160 µg OA equivalents/kg	OA, DTX1, DTX2, and their esters	[12][13]
United States (FDA)	0.16 mg/kg total OA equivalents	Combined free okadaic acid, dinophysistoxins-1 and -2, and their acyl-esters	[8]
Japan	0.16 mg OA equivalent/kg	Okadaic acid group	[14]

Mechanism of Action: Inhibition of Protein Phosphatases

The primary molecular target of okadaic acid is a class of enzymes known as serine/threonine protein phosphatases, specifically protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).^{[4][7][15][16]} Okadaic acid is a potent and selective inhibitor of these enzymes, with a significantly higher affinity for PP2A.^[5] By inhibiting these phosphatases, okadaic acid leads to a state of hyperphosphorylation of numerous cellular proteins, thereby disrupting the signaling pathways they regulate.^[7] This targeted inhibition makes okadaic acid an invaluable tool for studying the roles of PP1 and PP2A in various cellular processes.

Inhibitory Concentration (IC50) Values of Okadaic Acid

Protein Phosphatase	IC50 Value (nM)	Reference
Protein Phosphatase 2A (PP2A)	0.1 - 0.3	^{[5][17]}
Protein Phosphatase 1 (PP1)	3 - 50	^{[5][18]}
Protein Phosphatase 4 (PP4)	0.1	^{[5][15]}
Protein Phosphatase 5 (PP5)	3.5	^{[5][15]}
Protein Phosphatase 3 (Calcineurin/PP2B)	~4000	^[5]

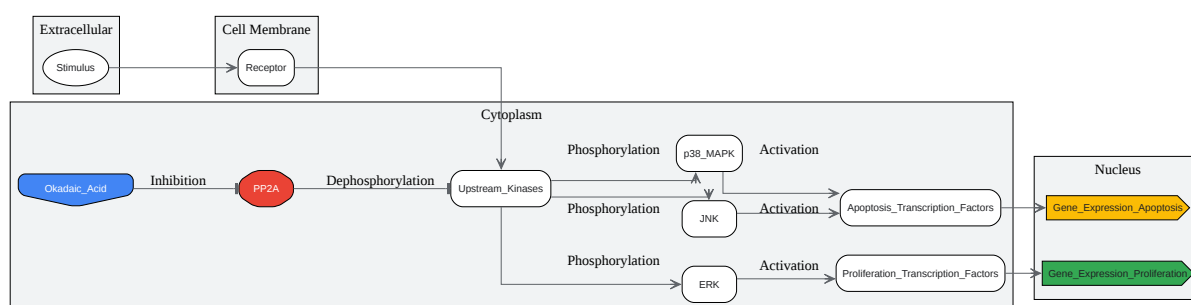
Impact on Cellular Signaling Pathways

The inhibition of protein phosphatases by okadaic acid has profound effects on a multitude of cellular signaling pathways, leading to alterations in cell proliferation, apoptosis, and cytoskeletal organization.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Okadaic acid is known to activate components of the MAPK signaling pathway, including p38 MAPK and JNK, while its effect on ERK varies depending on the cell type.^{[19][20]} This activation is a consequence of the hyperphosphorylation of upstream kinases that are normally

dephosphorylated by PP1 and PP2A. The sustained activation of p38 and JNK is often associated with the induction of apoptosis.[7][19]

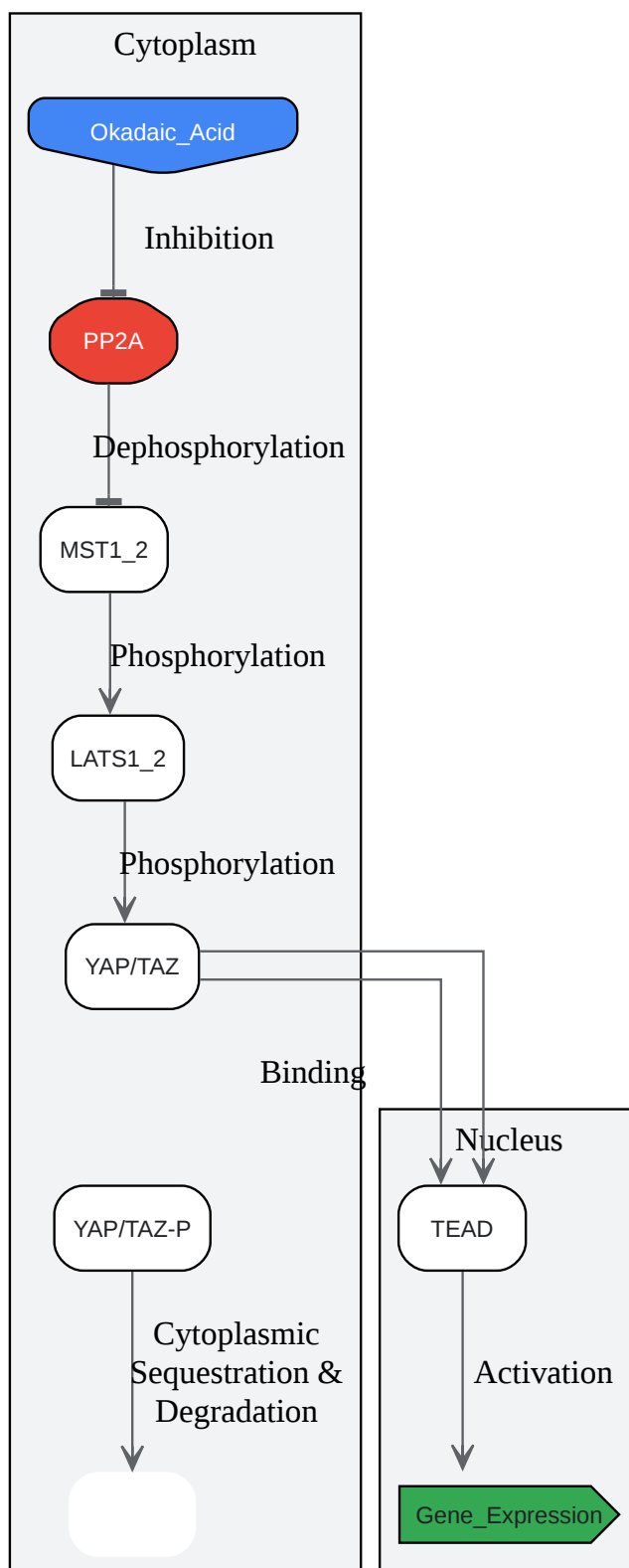


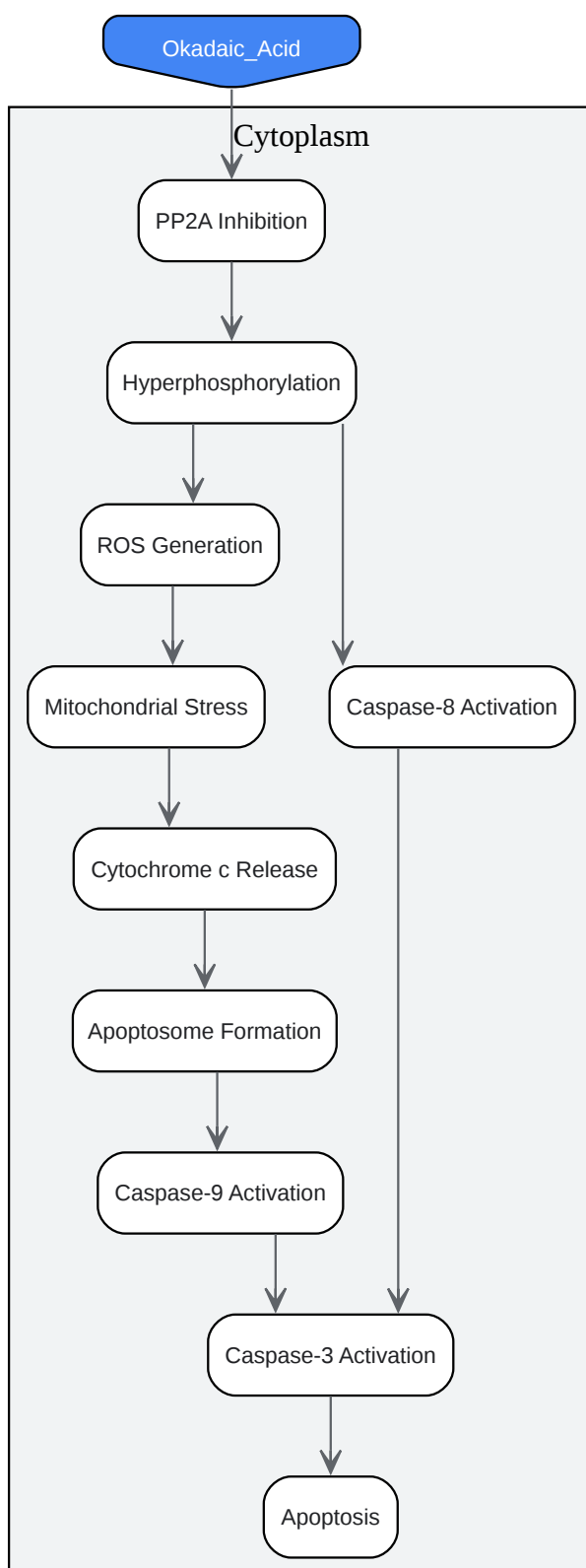
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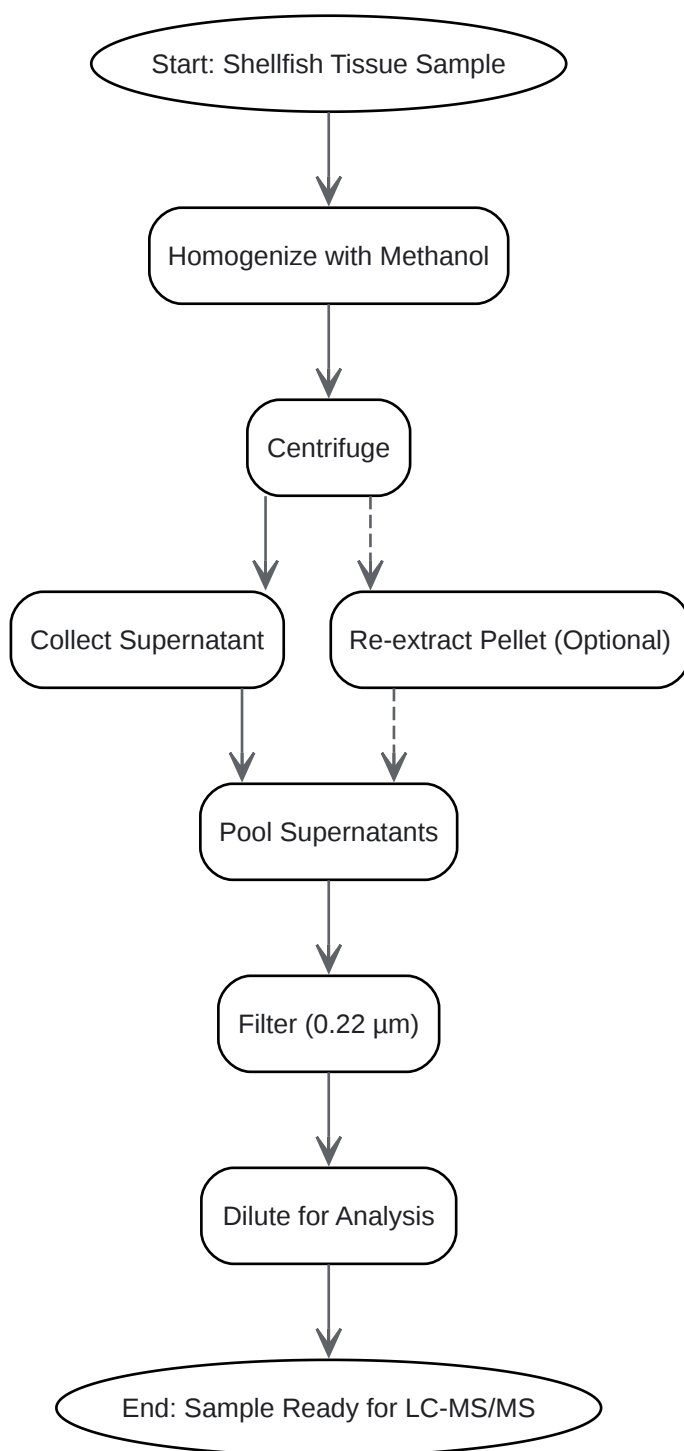
Caption: Okadaic acid's effect on the MAPK signaling pathway.

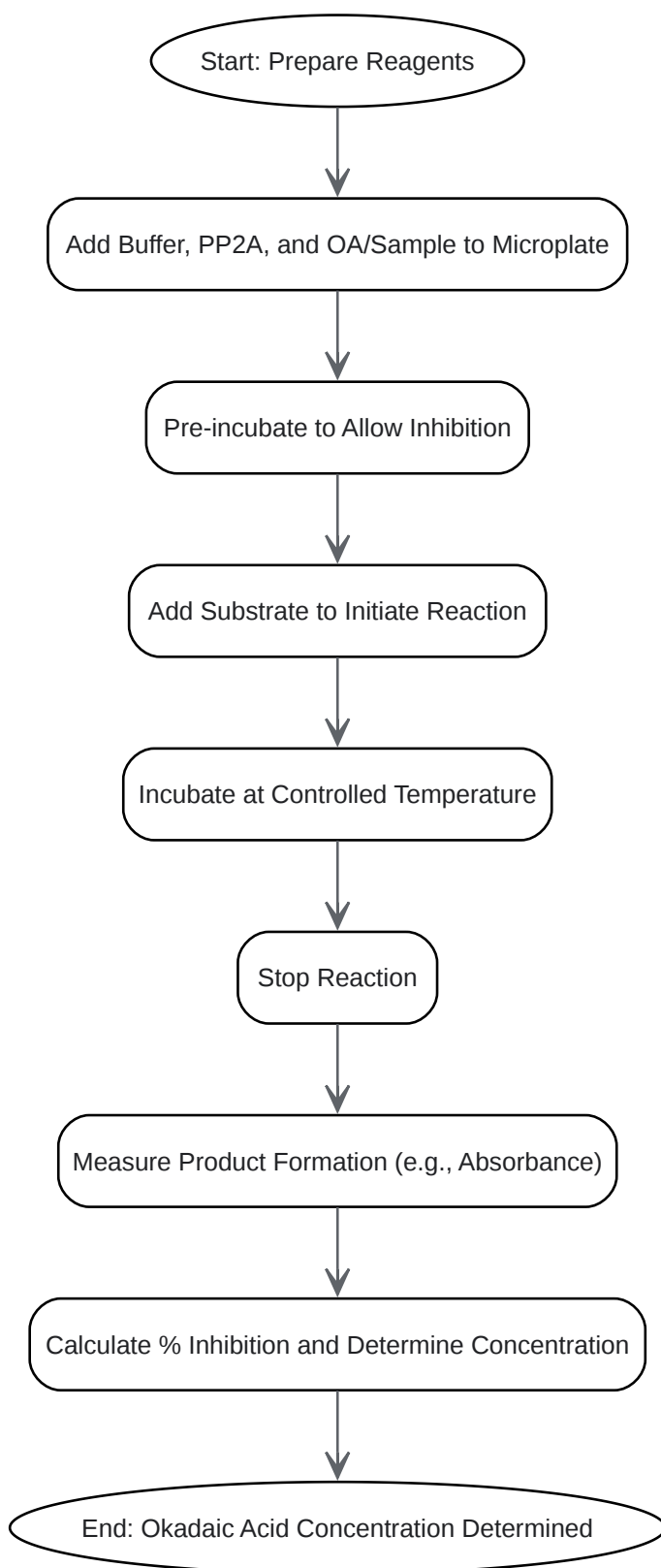
Hippo Signaling Pathway

The Hippo pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is often implicated in cancer. Key components of this pathway, such as the kinases MST1/2 and LATS1/2, are negatively regulated by PP2A.[1][4] Okadaic acid treatment leads to the hyperphosphorylation and activation of MST1/2, which in turn phosphorylates and activates LATS1/2.[1] Activated LATS1/2 then phosphorylates and inactivates the transcriptional co-activators YAP and TAZ, preventing their nuclear translocation and the expression of pro-proliferative and anti-apoptotic genes.









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